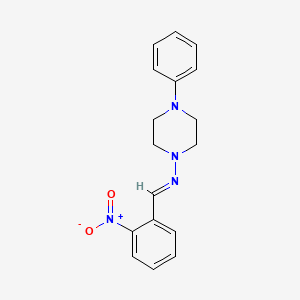
N-(2-Nitrobenzylidene)-4-phenyl-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-nitrophenyl)-N-(4-phenyl-1-piperazinyl)methanimine is a member of piperazines.
Scientific Research Applications
Synthesis and Characterization
- N-(2-Nitrobenzylidene)-4-phenyl-1-piperazinamine has been utilized in the synthesis of bifunctional tetraaza macrocycles, contributing to the development of poly(amino carboxylate) chelating agents. These agents are synthesized through cyclization and alkylation processes, leading to various macrocyclic structures with potential applications in chemistry and bioconjugation (McMurry, Brechbiel, Kumar, & Gansow, 1992).
Antimicrobial and Biological Activities
- Studies have explored the antimicrobial properties of compounds related to N-(2-Nitrobenzylidene)-4-phenyl-1-piperazinamine. For instance, sulfonamide derivatives have been synthesized and characterized for their antimicrobial activity, providing insights into the potential biological applications of these compounds (Demircioğlu, Özdemir, Dayan, Şerbetçi, & Özdemir, 2018).
Crystallography and Structural Analysis
- The compound has also been a subject in crystallography, aiding in understanding molecular conformations. Research in this area has provided detailed insights into the molecular structure and intermolecular interactions of related piperazine derivatives (Kavitha, Jasinski, Anderson, Yathirajan, & Kaur, 2013).
Applications in Inhibition Studies
- Additionally, N-(2-Nitrobenzylidene)-4-phenyl-1-piperazinamine-related compounds have been investigated for their potential anticholinesterase activities. This highlights the compound's significance in the development of treatments for diseases involving neurotransmitter regulation (Kaya, Özkay, Temel, & Kaplancıklı, 2016).
Corrosion Inhibition
- In the field of materials science, related Schiff bases have been evaluated for their effectiveness as corrosion inhibitors for mild steel, suggesting a potential application in industrial settings (Singh & Quraishi, 2016).
properties
Product Name |
N-(2-Nitrobenzylidene)-4-phenyl-1-piperazinamine |
|---|---|
Molecular Formula |
C17H18N4O2 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
(E)-1-(2-nitrophenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C17H18N4O2/c22-21(23)17-9-5-4-6-15(17)14-18-20-12-10-19(11-13-20)16-7-2-1-3-8-16/h1-9,14H,10-13H2/b18-14+ |
InChI Key |
RYVNKLPZPBQMJK-NBVRZTHBSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC=CC=C3[N+](=O)[O-] |
SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



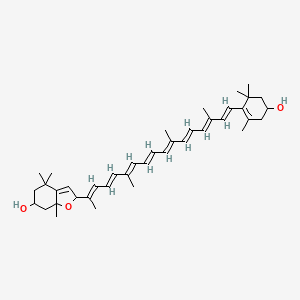
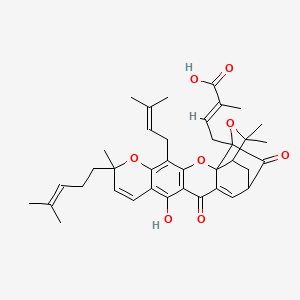


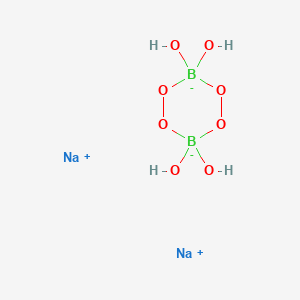
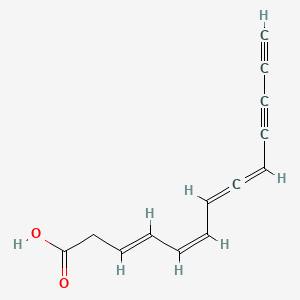
![(2R)-4-[(2S)-9-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1230873.png)

![(2S)-2-amino-N-[(2S,3S,4R)-5-[6-(dimethylamino)-9-purinyl]-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1230876.png)
![3-ethyl-4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]oxetan-2-one](/img/structure/B1230877.png)
![(2Z)-5-methyl-3-(2-methylallyl)-2-[(Z)-(3-methyl-4-oxo-thiazolidin-2-ylidene)hydrazono]thiazolidin-4-one](/img/structure/B1230879.png)
![2-[(Z)-(4-Pyridinyl)methylene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B1230882.png)
![8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline](/img/structure/B1230883.png)
